2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine
Description
2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine is a chemical compound that features a pyrazine ring substituted with a bromine atom and a pyrrolidinyl group protected by a tert-butoxycarbonyl (Boc) group
Properties
Molecular Formula |
C13H18BrN3O2 |
|---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl 3-(5-bromopyrazin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-5-4-9(8-17)10-6-16-11(14)7-15-10/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
CUWXUQXOLAYZQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CN=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions using pyrrolidine derivatives.
Protection with Boc Group: The pyrrolidinyl group is then protected with a Boc group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Deprotection of the N-Boc Group
The N-Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine moiety of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine can be removed under acidic conditions to yield the free amine. This reaction is critical for enabling subsequent coupling reactions or biological interactions.
-
Reaction Conditions :
-
Mechanism :
The N-Boc group undergoes acid-catalyzed cleavage via protonation and elimination, forming carbon dioxide and releasing the free amine .
Substitution Reactions at the Bromine Site
The bromine atom at the 2-position of the pyrazine ring renders the compound reactive for nucleophilic aromatic substitution (S<sub>N</sub>Ar) or transition-metal-catalyzed coupling reactions (e.g., Suzuki, Heck).
-
Example : In Suzuki couplings, the bromine can be replaced with aryl groups, as demonstrated in pyrazine derivatives using palladium catalysts and aryl boronic acids .
Coupling Reactions
The compound’s pyrazine core and bromine substituent enable C–C and C–N bond-forming reactions , expanding its synthetic utility.
3.1. Suzuki Coupling
-
Procedure :
-
Example : Replacement of bromine with a phenyl group under optimized Suzuki conditions .
3.2. Ugi Reaction Pathways
While not directly applied to this compound, Ugi four-component reactions have been used to synthesize related pyrazine derivatives. These reactions involve the coupling of carbonyl compounds, amines, alkyl halides, and isocyanides to form Ugi adducts, which can undergo subsequent cyclization .
Degradation Pathways
The compound may undergo oxidative degradation under specific conditions, such as ozonation.
-
Ozonolysis :
Biological and Pharmaceutical Relevance
While not directly detailed in the provided sources, pyrazine derivatives with bromine and amine substituents are often explored for biological activity (e.g., kinase inhibition, antiviral effects) . The N-Boc group’s removal facilitates interaction with protein targets, as seen in analogous compounds .
Structural Comparisons
Several structurally related compounds exhibit distinct reactivity profiles:
| Compound | Key Features | Reactivity Differences |
|---|---|---|
| 2-Bromo-5-(pyrrolidin-3-yl)pyridine | Pyridine core instead of pyrazine | Increased aromatic stability, reduced S<sub>N</sub>Ar reactivity |
| 2-Amino-5-(N-Boc-pyrrolidin-3-yl)pyrazine | Amine instead of bromine | Higher solubility, potential for further functionalization |
| 2-Chloro-5-(N-Boc-pyrrolidin-3-yl)pyrazine | Chlorine instead of bromine | Lower nucleophilic substitution reactivity compared to bromine |
Scientific Research Applications
Therapeutic Applications
A. Cannabinoid Receptor Modulation
One of the most promising applications of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine is its role as a preferential agonist of the Cannabinoid Receptor 2 (CB2). Research indicates that compounds with similar structures can be effective in treating various conditions such as:
- Pain Management: The modulation of CB2 receptors has been linked to analgesic effects, making this compound a candidate for pain relief therapies.
- Inflammatory Diseases: Its potential in treating conditions like inflammatory bowel disease and other systemic inflammatory disorders has been noted in recent studies .
B. Cancer Therapeutics
The compound's pyrazine core is associated with several anticancer activities. Pyrazine derivatives have been explored for their ability to inhibit key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH), which plays a crucial role in the glycolytic pathway of cancer cells. Inhibitors targeting LDH have shown promise in reducing lactate production and inhibiting tumor growth in various cancer cell lines .
Table 1: Summary of Research Findings on 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine
Mechanism of Action
The mechanism of action of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing their activity. The presence of the bromine atom and the pyrrolidinyl group can affect the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(pyrrolidin-1-yl)pyrazine
- 5-Bromopyridine-3-boronic acid
- 1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-one
Uniqueness
2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine is unique due to the presence of the Boc-protected pyrrolidinyl group, which provides additional stability and allows for selective deprotection. This feature distinguishes it from other similar compounds and enhances its versatility in synthetic applications.
Biological Activity
2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects, particularly in the context of antiviral and antibacterial activities. The following sections will explore its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine features a brominated pyrazine core substituted with a N-Boc-protected pyrrolidine group. The synthesis of this compound typically involves the bromination of 5-(N-Boc-pyrrolidin-3-yl)pyrazine, which can be achieved through various methods including electrophilic aromatic substitution.
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrazine derivatives, particularly their effectiveness against flaviviruses such as Zika virus. A series of 2,5,6-trisubstituted pyrazines have been identified as potent allosteric inhibitors of Zika virus protease (ZVpro), with IC50 values as low as 130 nM . These compounds exhibit significant inhibitory effects on viral replication, making them promising candidates for drug development against flavivirus infections.
| Compound | IC50 (nM) | Activity |
|---|---|---|
| Compound 47 | 200 | Zika virus protease inhibitor |
| Compound 103 | 300–600 | Inhibits Zika virus replication in cells |
Antibacterial Activity
The antibacterial properties of pyrazine derivatives have also been documented. For instance, various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The structure of these compounds plays a crucial role in their bioactivity. A review indicated that modifications to the pyrazine ring can enhance or diminish antibacterial efficacy .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus | 75 |
Structure-Activity Relationships (SAR)
The biological activity of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine can be correlated with its structural features. Modifications to the N-Boc group or the introduction of additional substituents on the pyrazine ring can significantly influence its potency and selectivity against various biological targets.
- Substituent Effects : Introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the pyrazine ring, affecting its interaction with biological targets.
- Chain Length Variations : Variations in the length of substituents attached to the nitrogen atom in the pyrrolidine ring can lead to changes in activity, as longer chains may hinder binding affinity due to steric effects .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine:
- Zika Virus Inhibition : A study demonstrated that certain pyrazine derivatives effectively inhibited Zika virus replication in vitro and in vivo models, showcasing their potential as antiviral agents .
- Antibacterial Testing : Research involving various pyrazine derivatives indicated promising results against clinically relevant bacterial strains, suggesting that modifications to the pyrazine framework could yield effective antibacterial agents .
Q & A
What synthetic methodologies are optimal for preparing 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine, and how can reaction conditions be optimized for high yield?
Answer:
- Key Steps :
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to pyrrolidin-3-amine under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or triethylamine in THF or DCM .
- Pyrazine Bromination : Brominate the pyrazine ring at the 2-position using NBS (N-bromosuccinimide) in the presence of a radical initiator (e.g., AIBN) or via electrophilic substitution with Br₂ in acetic acid .
- Coupling : Attach the Boc-protected pyrrolidine to the pyrazine via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis (e.g., Buchwald-Hartwig amination) .
- Optimization :
How does the Boc group influence the reactivity of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine in cross-coupling reactions?
Answer:
- Steric Effects : The bulky Boc group reduces steric accessibility at the pyrrolidine nitrogen, potentially slowing coupling reactions like Suzuki-Miyaura. Use Pd catalysts with large ligands (e.g., XPhos) to mitigate this .
- Electronic Effects : The electron-withdrawing Boc group slightly activates the pyrazine ring, enhancing electrophilic substitution at the bromine site.
- Case Study : In Suzuki couplings, arylboronic acids react with the bromine substituent under Pd(OAc)₂/PCy₃ catalysis in dioxane/water (80°C, 12h) with >75% yield .
What strategies address regioselectivity challenges when modifying the pyrazine ring?
Answer:
- Directed Metalation : Use directing groups (e.g., pyridine N-oxide) to control functionalization at specific positions .
- Computational Modeling : DFT calculations predict electron density distribution, guiding substitution sites. For example, bromine at position 2 directs electrophiles to position 5 via resonance effects .
- Experimental Validation : Confirm regioselectivity via NOESY NMR or X-ray crystallography (e.g., crystal structures in show intramolecular hydrogen bonds influencing reactivity).
Which spectroscopic techniques are most effective for characterizing 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine?
Answer:
- NMR :
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₁₉BrN₄O₂: 367.0562).
- XRD : Resolve stereochemistry and intramolecular interactions (see for analogous structures).
What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to pyrazine’s affinity for ATP-binding pockets .
- Antimicrobial Activity : Use microdilution assays (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
How should this compound be stored to prevent decomposition?
Answer:
- Conditions : Store at 2–8°C in amber vials under inert gas (Ar) to avoid moisture-induced Boc cleavage .
- Stability : Monitor via HPLC every 3 months; degradation manifests as a peak at δ 7.2 ppm (free amine) in ¹H NMR.
What mechanistic insights explain unexpected byproducts in Buchwald-Hartwig aminations involving this compound?
Answer:
- Side Reactions :
- Boc Cleavage : Acidic conditions (e.g., Pd catalysts with HCl byproducts) can hydrolyze the Boc group. Use non-acidic bases (e.g., K₃PO₄) .
- Homocoupling : Bromine may undergo Ullmann coupling without proper ligand control. Switch to SPhos or RuPhos ligands .
How does the bromine substituent compare to other halogens in reactivity studies?
Answer:
- Reactivity Trend : Br > Cl in Suzuki coupling (due to lower bond dissociation energy).
- Case Data : Bromine derivatives achieve 80% yield vs. 45% for chlorine analogs under identical Pd-catalyzed conditions .
What challenges arise when scaling up synthesis from milligram to gram quantities?
Answer:
- Heat Management : Exothermic Boc protection requires jacketed reactors for temperature control .
- Purification : Replace column chromatography with fractional crystallization (solvent: hexane/DCM) for cost efficiency .
How can computational tools predict the compound’s reactivity in novel reactions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
